![molecular formula C46H46F5MoN2O- B6300978 (2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo CAS No. 1433803-79-2](/img/structure/B6300978.png)
(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo is a useful research compound. Its molecular formula is C46H46F5MoN2O- and its molecular weight is 833.8 g/mol. The purity is usually 95%.
The exact mass of the compound (2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo is 835.258434 g/mol and the complexity rating of the compound is 1130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electropolymerization and Conducting Polymers
Pyrrole-based compounds are extensively studied for their electropolymerization properties, leading to conducting polymers with potential applications in electronics, sensors, and electrochromic devices. Sotzing et al. (1996) explored derivatized bis(pyrrol-2-yl) arylenes for their low oxidation potentials and ability to form conducting polymers through electropolymerization, indicating stability in their conducting form and potential utility in electronic applications Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996.
Synthesis and Electropolymerization
Carbas et al. (2012) synthesized a terthienyl-based fluorescent polymer with pendant quinoxaline moieties, showing selective sensitivity towards Fe3+ ions, suggesting applications in ion sensing and electrochromic devices Carbas, Kıvrak, Zora, & Önal, 2012.
Oxidative Reactions and Polymer Synthesis
Petruso et al. (1982) studied the oxidative reactions of 2,5-diphenylpyrrole, yielding various dimeric, trimeric, and tetracyclic compounds, illustrating the complex chemistry involved in pyrrole oxidation and its potential for creating novel organic materials Petruso, Lamartina, Migliara, & Sprio, 1982.
Organic Solar Cells and Electron Acceptors
Gupta et al. (2017) reported on a bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor with encouraging efficiency in organic solar cells, highlighting the role of pyrrole-based compounds in renewable energy technologies Gupta, Rananaware, Rao, La, Bilić, Xiang, Li, Evans, Bhosale, & Bhosale, 2017.
Molybdenum Complexes and Polymerization Initiators
Gabert, Schrock, and Müller (2008) synthesized bifunctional imido alkylidene bispyrrolide complexes of molybdenum, demonstrating their conversion into diolate complexes that serve as initiators for ring-opening metathesis polymerization (ROMP), indicating applications in polymer synthesis Gabert, Schrock, & Müller, 2008.
特性
IUPAC Name |
2,6-bis(2,4,6-trimethylphenyl)phenol;2,5-dimethylpyrrol-1-ide;(2-methyl-2-phenylpropylidene)-(2,3,4,5,6-pentafluorophenyl)iminomolybdenum |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O.C10H12.C6F5N.C6H8N.Mo/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;1-10(2,3)9-7-5-4-6-8-9;7-1-2(8)4(10)6(12)5(11)3(1)9;1-5-3-4-6(2)7-5;/h7-13,25H,1-6H3;1,4-8H,2-3H3;;3-4H,1-2H3;/q;;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJDOFZUINSQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C([N-]1)C.CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)O)C.CC(C)(C=[Mo]=NC1=C(C(=C(C(=C1F)F)F)F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46F5MoN2O- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)
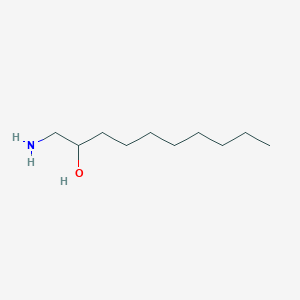
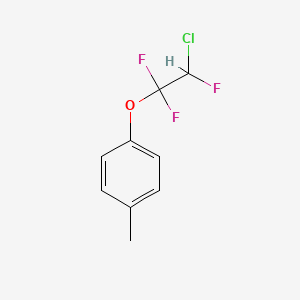
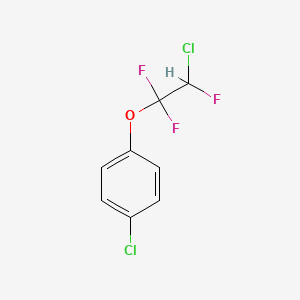

![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)
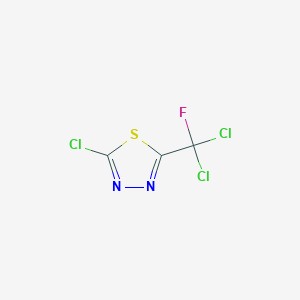

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)
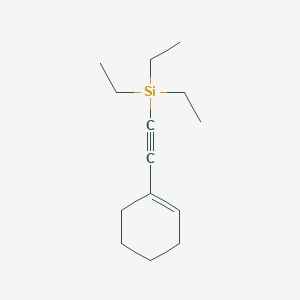
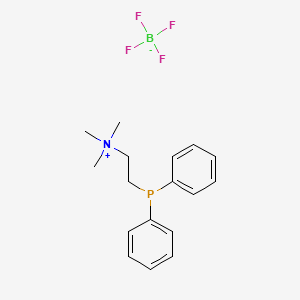
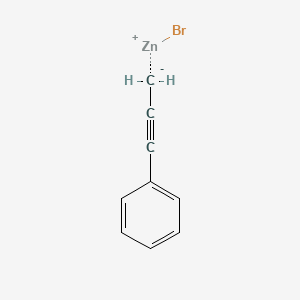
![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)